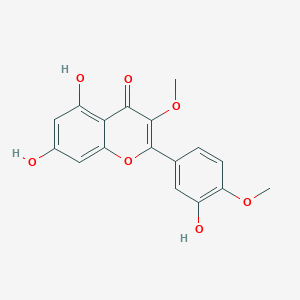

槲皮素 3,4'-二甲醚

描述

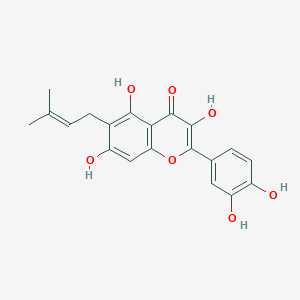

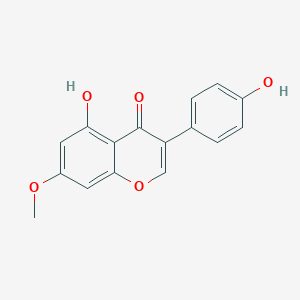

NSC-106970,也称为槲皮素3,4'-二甲醚,是一种存在于许多植物和水果中的黄酮类化合物。它是槲皮素的衍生物,槲皮素是一种著名的黄酮类化合物,具有多种生物活性。 NSC-106970的分子式为C17H14O7,分子量为330.29 g/mol .

科学研究应用

NSC-106970 具有广泛的科学研究应用:

化学: 它用作各种化学反应和合成过程中的试剂。

生物学: 它已被研究为组蛋白乙酰转移酶抑制剂的潜力,组蛋白乙酰转移酶是参与基因表达调控的酶.

医学: 研究表明它对白血病细胞和白血病患者渗出液中的癌细胞有效.

工业: 它用于生产各种药物,并作为健康补充剂的成分。

作用机制

NSC-106970 通过抑制组蛋白乙酰转移酶的活性发挥作用。这些酶催化乙酰辅酶 A 中的乙酰基转移到组蛋白上的赖氨酸残基,导致基因表达发生变化。 通过抑制这些酶,NSC-106970 降低了组蛋白 H3 乙酰化的水平,这可能导致免疫抑制水平升高.

生化分析

Biochemical Properties

Quercetin 3,4’-dimethyl ether interacts with various enzymes, proteins, and other biomolecules. It has been shown to exert inhibitory activity against cellular senescence, which was confirmed by senescence-associated β-galactosidase (SA-β-gal) activity, p53 and p21 protein levels, and intracellular ROS levels .

Cellular Effects

Quercetin 3,4’-dimethyl ether has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cellular senescence in human umbilical vein endothelial cells (HUVECs) . This suggests that Quercetin 3,4’-dimethyl ether may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Quercetin 3,4’-dimethyl ether exerts its effects through various mechanisms. It has been shown to enhance DR5 expression, which helps to overcome TRAIL resistance, suggesting a potential anti-tumor activity .

准备方法

NSC-106970可以通过多种合成路线合成。一种常见的方法是将槲皮素与原位生成的亲电性N-烷氧基羰基氮杂鎓离子反应。 这种反应通常以一锅法进行,使其成为合成槲皮素衍生物的有效且易于获得的方法. 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和钯碳 (Pd/C) 等催化剂。

化学反应分析

NSC-106970 会发生几种类型的化学反应,包括:

氧化: 它可以被氧化成各种氧化产物。

还原: 还原反应可以将其转化为不同的还原形式。

取代: 它可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括用于氧化的过氧化氢 (H2O2)、用于还原的硼氢化钠 (NaBH4) 以及用于取代反应的各种卤化物。 这些反应形成的主要产物取决于所用条件和试剂 .

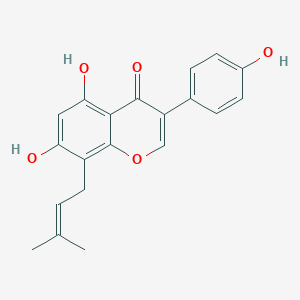

相似化合物的比较

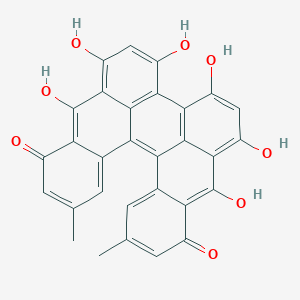

NSC-106970 由于其特定的分子结构和生物活性,与其他类似化合物相比是独一无二的。类似的化合物包括:

槲皮素: NSC-106970 的母体化合物,以其抗氧化和抗炎特性而闻名。

槲皮素 3,7,3',4'-四甲醚: 槲皮素的另一种衍生物,具有不同的甲基化模式。

槲皮素 3,5,7,3',4'-五甲醚: 槲皮素的完全甲基化衍生物。

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418970 | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33429-83-3 | |

| Record name | Quercetin 3,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 106970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33429-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Quercetin 3,4'-dimethyl ether in stingless bee honey?

A1: Research suggests Quercetin 3,4'-dimethyl ether, alongside other flavonoids, plays a crucial role in the antimicrobial properties of stingless bee honey. Honey samples with high bioactivity and crystallizations were found to contain this flavonoid. In contrast, samples lacking antimicrobial activity were devoid of flavonoids and instead, enriched with phenylethylamides. This suggests that the presence of Quercetin 3,4'-dimethyl ether, and flavonoids in general, may be a key indicator of antimicrobial potency in this type of honey. []

Q2: Has Quercetin 3,4'-dimethyl ether demonstrated any potential for treating malaria?

A2: Molecular docking studies have investigated Quercetin 3,4'-dimethyl ether as a potential inhibitor of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a key enzyme for the malaria parasite. The studies revealed a relatively low free energy (ΔG) value of -11.6 kcal/mol, suggesting the compound binds stably to PfENR. This stable binding, indicated by hydrogen bond formation, suggests Quercetin 3,4'-dimethyl ether could be a promising candidate for further research in developing antimalarial drugs. [, ]

Q3: Beyond honey and malaria, where else has Quercetin 3,4'-dimethyl ether been discovered in nature?

A3: Quercetin 3,4'-dimethyl ether has been isolated from various plant sources. These include:

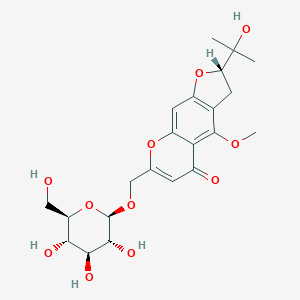

- Clausena anisata: This plant, known for its ethnopharmacological properties, contains Quercetin 3,4'-dimethyl ether alongside other bioactive compounds like clausine B and clausenocoumarin. []

- Myoporum bontioides: This plant species, native to the northernmost region of the Myoporaceae family, contains Quercetin 3,4'-dimethyl ether as one of its fourteen foliar flavonoids. []

- Punica granatum (Pomegranate) peels: This common fruit peel contains a diverse profile of flavonoids and phenolics, including Quercetin 3,4'-dimethyl ether. []

- Bidens pilosa: This plant yielded 18 compounds, including the new chalcone glycoside, with Quercetin 3,4'-dimethyl ether identified as one of the isolated components. []

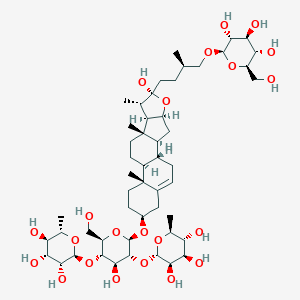

- Punica granatum bark: This study identified Quercetin 3,4'-dimethyl ether-7-O-α-Larabinofuranosyl (1→6)-ß-D-glucopyranoside, a new flavonoid diglycoside. []

- Artemisia absinthium (Wormwood): This plant, traditionally used for medicinal purposes, yielded six compounds including Quercetin 3,4'-dimethyl ether. []

Q4: Are there analytical methods for identifying and characterizing Quercetin 3,4'-dimethyl ether?

A4: Yes, several analytical techniques are employed to identify and characterize this compound, including:

- Liquid chromatography–mass spectrometry (LC-MS/MS): This method is highly effective in separating and identifying Quercetin 3,4'-dimethyl ether within complex mixtures like honey and plant extracts. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about Quercetin 3,4'-dimethyl ether, including the arrangement of atoms and functional groups. []

- Fourier transform infrared spectroscopy (FTIR): FTIR analysis helps determine the functional groups present in Quercetin 3,4'-dimethyl ether based on its characteristic infrared absorption patterns. []

- High-performance liquid chromatography (HPLC): This technique is useful for separating and quantifying Quercetin 3,4'-dimethyl ether from other compounds in plant extracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)